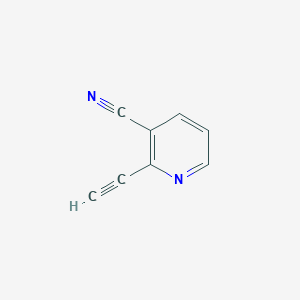

2-Ethynylpyridine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-8-7(6-9)4-3-5-10-8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUNLKWJKLXKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564348 | |

| Record name | 2-Ethynylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-81-8 | |

| Record name | 2-Ethynylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2 Ethynylpyridine 3 Carbonitrile

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent reaction involving the ethynyl group. acs.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups. acs.orgdb-thueringen.de

In the context of 2-ethynylpyridine (B158538) derivatives, the CuAAC reaction proceeds readily with organic azides to furnish the corresponding 1,2,3-triazolyl-pyridines. db-thueringen.de The reaction can be catalyzed by various copper(I) sources, and studies have shown that 2-ethynylpyridine itself can act as a promoter for CuAAC reactions, enhancing the catalytic activity of copper(I) chloride in aqueous media. organic-chemistry.org This suggests the formation of a highly active copper acetylide complex. organic-chemistry.org

The resulting triazole-pyridine scaffold is a versatile bidentate ligand capable of coordinating with various transition metals, including ruthenium(II), iridium(III), rhenium(I), and platinum(II). db-thueringen.de The ability to easily modify the substituent on the triazole ring by varying the starting azide (B81097) makes this a powerful method for creating a library of functional ligands with tailored electronic and steric properties. db-thueringen.de

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne | Azide | Catalyst | Solvent | Product | Yield (%) | Reference |

| 2-Ethynylpyridine | Benzyl (B1604629) azide | CuCl/2-ethynylpyridine | Water | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine | 98 | organic-chemistry.org |

| Phenylacetylene | Benzyl azide | CuCl/2-ethynylpyridine | Water | 1-Benzyl-4-phenyl-1H-1,2,3-triazol | 95 | organic-chemistry.org |

| 1-Octyne | Benzyl azide | CuCl/2-ethynylpyridine | Water | 1-Benzyl-4-hexyl-1H-1,2,3-triazol | 96 | organic-chemistry.org |

| 2-Ethynylpyridine | N/A | Hepta-(6-azido)-β-cyclodextrin, Cu(0) | N/A | N/A | High | acs.org |

Beyond the well-known [3+2] cycloadditions, the pyridine (B92270) ring itself, when appropriately substituted, can participate in [4+2] cycloaddition reactions, also known as inverse-electron-demand Diels-Alder reactions. mdpi.comresearchgate.net The presence of an electron-withdrawing cyano group on the pyridine ring is crucial for activating the system towards such reactions. mdpi.com

Nucleophilic Addition Reactions to the Triple Bond

The electrophilic nature of the carbon atoms in the triple bond allows for nucleophilic addition reactions. While the triple bond in simple alkynes is generally less reactive towards nucleophiles than a carbonyl group, the presence of the electron-withdrawing pyridine ring and the nitrile group in 2-ethynylpyridine-3-carbonitrile enhances its susceptibility to nucleophilic attack.

Studies on related systems, such as 2,3-pyridyne, have shown that nucleophiles like amines preferentially attack the 2-position. nih.gov While 2,3-pyridyne is a highly reactive intermediate, this provides insight into the regioselectivity of nucleophilic additions to pyridine systems.

Hydrometalation and Related Functionalizations

The reaction of 2-ethynylpyridine with transition metal hydrides can lead to various products through processes like hydrometalation. For instance, the reaction with dihydridotriosmium decacarbonyl ([H₂Os₃(CO)₁₀]) results in products formed via the direct addition of an Os-H bond across the C≡C bond or through the activation of the acetylenic C-H bond. nih.gov In contrast, reactions with triruthenium dodecacarbonyl ([Ru₃(CO)₁₂]) can lead to C-C bond coupling of the alkyne, forming metallacyclic compounds containing diene or triene ligands derived from two or three 2-ethynylpyridine molecules. nih.gov

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and oxidations. The carbon atom of the nitrile group is electrophilic due to the polarization of the triple bond. libretexts.orglibretexts.org

Nucleophilic Additions to the Nitrile (e.g., forming imines, amidines)

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.orgpressbooks.pub

Water can also act as a nucleophile, leading to the hydrolysis of the nitrile to a carboxylic acid, typically under acidic or basic conditions. libretexts.orglibretexts.orgpressbooks.pub This reaction proceeds through an amide intermediate. libretexts.orglibretexts.org The electron-withdrawing nature of the pyridine ring in this compound would likely facilitate this hydrolysis.

The reaction of nitriles with amines can lead to the formation of amidines, which are valuable intermediates in medicinal chemistry and materials science.

Reduction and Oxidation Transformations

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgpressbooks.publibretexts.org This transformation involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. pressbooks.pub Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can partially reduce the nitrile to an aldehyde. pressbooks.pub Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., nickel, palladium, platinum) is another common method for nitrile reduction to primary amines. libretexts.orgyoutube.com

Table 2: Common Reduction Reactions of Nitriles

| Starting Material | Reagent | Product | Reference |

| Nitrile (general) | LiAlH₄, then H₂O | Primary Amine | libretexts.orgpressbooks.publibretexts.org |

| Nitrile (general) | H₂/Ni catalyst | Primary Amine | libretexts.orgyoutube.com |

| Nitrile (general) | DIBAL-H, then H₂O | Aldehyde | pressbooks.pub |

| Aliphatic/Aromatic Nitriles | Diisopropylaminoborane/LiBH₄ (catalytic) | Primary Amine | organic-chemistry.org |

Oxidation of the nitrile group is less common but can be achieved under specific conditions, though it often leads to cleavage of the C-C bond adjacent to the nitrile.

Reactivity of the Pyridine Ring System

The electronic properties of the pyridine ring in this compound are significantly influenced by the presence of the electron-withdrawing ethynyl and cyano substituents. This influence dictates the regioselectivity and feasibility of various aromatic substitution reactions, as well as the nucleophilicity of the pyridine nitrogen atom.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. wikipedia.org This deactivation is further intensified by the strong electron-withdrawing nature of the cyano and ethynyl groups at the 2- and 3-positions. Consequently, electrophilic aromatic substitution reactions on the pyridine ring of this compound are expected to be significantly hindered. The positions meta to the nitrogen (C-4 and C-6) would be the most likely sites for substitution, should it occur under harsh conditions, due to the deactivating effect being most pronounced at the ortho and para positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the ethynyl and cyano groups further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). While the C-2 position is already substituted, the C-4 and C-6 positions are prime targets for nucleophilic attack. The viability of such reactions would depend on the presence of a suitable leaving group or the use of a potent nucleophile.

N-Alkylation and Quaternization Studies

The lone pair of electrons on the pyridine nitrogen atom allows for N-alkylation and quaternization reactions. quimicaorganica.org However, the electron-withdrawing ethynyl and cyano groups reduce the nucleophilicity of the nitrogen, making these reactions more challenging compared to unsubstituted pyridine. acs.org

The quaternization of pyridine derivatives with alkyl halides is a well-established SN2 reaction. mdpi.com For this compound, this reaction would lead to the formation of pyridinium (B92312) salts. The reaction conditions, such as the choice of solvent and the reactivity of the alkylating agent, would be crucial in overcoming the reduced nucleophilicity of the pyridine nitrogen. mdpi.comosti.gov For instance, the use of highly reactive alkylating agents like methyl iodide or benzyl bromide in a polar aprotic solvent would be expected to facilitate the reaction. mdpi.com

Table 1: Expected N-Alkylation and Quaternization Reactions of this compound

| Reactant | Product | Reaction Type | Expected Conditions |

| Methyl Iodide | 1-Methyl-2-ethynyl-3-cyanopyridin-1-ium iodide | Quaternization | Polar aprotic solvent (e.g., acetonitrile) |

| Benzyl Bromide | 1-Benzyl-2-ethynyl-3-cyanopyridin-1-ium bromide | Quaternization | Moderate temperature |

Metal Coordination Properties via Pyridine Nitrogen

The pyridine nitrogen of this compound can act as a ligand, coordinating to various metal centers to form metal complexes. wikipedia.orgresearchgate.net The coordination ability is a fundamental property of pyridine and its derivatives. wikipedia.org However, the electron-withdrawing substituents are expected to decrease the Lewis basicity of the nitrogen atom, thus affecting the stability and nature of the resulting metal complexes.

The geometry of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.org The ethynyl and nitrile groups could also potentially participate in coordination, leading to the formation of multinuclear complexes or coordination polymers, although coordination through the pyridine nitrogen is generally preferred. The study of such metal complexes is an active area of research, with potential applications in catalysis and materials science. nih.gov

Polymerization and Oligomerization Studies

The presence of the reactive ethynyl group in this compound opens up possibilities for polymerization and oligomerization reactions, leading to the formation of novel conjugated materials.

Formation of Conjugated Polymers and Copolymers

The polymerization of ethynyl-substituted aromatic compounds is a known method for synthesizing conjugated polymers. For instance, 2-ethynylpyridine can be polymerized to form poly(2-ethynylpyridine). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Similarly, this compound is expected to undergo polymerization via its ethynyl group to yield a conjugated polymer with a polyacetylene-like backbone and pendant 3-cyanopyridyl groups.

The polymerization can be initiated by various methods, including Ziegler-Natta catalysts, transition metal complexes, or thermal initiation. The resulting polymer would be expected to exhibit interesting optical and electronic properties due to the extended π-conjugation along the polymer chain, which would be further modified by the electronic characteristics of the cyanopyridine side groups. Copolymers could also be synthesized by reacting this compound with other ethynyl-containing monomers, allowing for the fine-tuning of the resulting polymer's properties. rsc.org

Hybrid Material Fabrication (e.g., with Carbon-Based Nanostructures)

The functional groups present in this compound make it a suitable candidate for the fabrication of hybrid materials. The pyridine nitrogen and the nitrile group can be utilized for grafting the molecule onto the surface of various nanomaterials, such as carbon nanotubes (CNTs) or graphene oxide. rsc.orgacs.orgresearchgate.net

The grafting can be achieved through various chemical strategies, including covalent functionalization or non-covalent interactions. For example, the pyridine moiety can be used to axially graft the molecule onto nitrogen-doped carbon nanotubes. rsc.org The resulting hybrid materials would combine the properties of the organic molecule with those of the nanostructure, potentially leading to materials with enhanced electronic, catalytic, or sensing capabilities. acs.org The fabrication of such hybrid materials represents a promising avenue for the application of this compound in advanced technologies. nih.govrsc.orgsemanticscholar.org

Complexation with Transition Metals

The presence of both a pyridine nitrogen and an ethynyl group makes this compound an excellent candidate for forming a variety of transition metal complexes. The coordination can occur through the pyridine nitrogen, the alkyne π-system, or via activation of the terminal C-H bond. The electron-withdrawing cyano group is expected to decrease the basicity of the pyridine nitrogen, potentially affecting the strength of metal-ligand bonds.

This compound can act as a ligand for transition metals, coordinating in several modes. The pyridine nitrogen can act as a σ-donor, a common feature for pyridine derivatives in coordination chemistry researchgate.netrsc.org. Additionally, the ethynyl group can coordinate to a metal center through its π-system. While no specific complexes of this compound are reported, the behavior of related 2-ethynylpyridine compounds provides a strong basis for predicting its coordination chemistry. For instance, 2-ethynylpyridine readily reacts with metal carbonyls to form stable complexes.

Research on other substituted pyridines has shown that the electronic nature of the substituents can influence the complexation behavior. Electron-withdrawing groups, such as the nitrile group in this compound, can impact the metal-ligand charge-transfer bands observed in the electronic spectra of the complexes researchgate.net.

Table 1: Representative Metal Complexes of Related Pyridine-Based Ligands

| Ligand | Metal Center | Complex | Coordination Mode | Reference |

| 2-Ethynylpyridine | Osmium (Os) | [HOs₃(CO)₁₀(μ-C₅H₄NCH=CH)] | Bridging vinylidene | dmaiti.com |

| 2-Ethynylpyridine | Ruthenium (Ru) | [Ru₃(CO)₇(μ-CO){μ₃-C₅H₄NCCHC(C₅H₄N)CH}] | Bridging pyridyl-substituted diene | dmaiti.com |

| 3-Cyanopyridine (B1664610) | Manganese (Mn) | [MnBr₂(3-CNpy)₄] | Terminal N-coordination | rsc.org |

| 3-Cyanopyridine | Nickel (Ni) | [NiBr₂(3-CNpy)]n | Bridging N- and CN-coordination | rsc.org |

The terminal alkyne functionality in this compound is susceptible to activation by transition metal centers, leading to C-C bond coupling and C-H bond activation reactions. The electron-withdrawing nitrile group is anticipated to increase the acidity of the acetylenic proton, potentially facilitating its activation by metal complexes.

Studies on the reaction of 2-ethynylpyridine with trimetallic clusters of osmium and ruthenium have demonstrated facile C-H bond activation of the alkyne and subsequent C-C coupling reactions. dmaiti.com For example, the reaction with [H₂Os₃(CO)₁₀] results in products formed through either the direct addition of an Os-H bond across the C≡C bond or through acetylenic C-H bond activation. dmaiti.com In contrast, the reaction with [Ru₃(CO)₁₂] predominantly leads to C-C bond coupling of the alkyne moiety, forming diene and triene ligands coordinated to the ruthenium cluster. dmaiti.com

Table 2: Products of Metal-Induced Reactions of 2-Ethynylpyridine

| Metal Reagent | Product(s) | Reaction Type | Reference |

| [H₂Os₃(CO)₁₀] | [HOs₃(CO)₁₀(μ-C₅H₄NCH=CH)], [HOs₃(CO)₉(μ₃-C₅H₄NC=CH₂)] | C-H activation, Os-H addition | dmaiti.com |

| [Ru₃(CO)₁₂] | [Ru₃(CO)₇(μ-CO){μ₃-C₅H₄NCCHC(C₅H₄N)CH}], [Ru₃(CO)₇(μ-CO){μ₃-C₅H₄NCCHC(C₅H₄N)CHCHC(C₅H₄N)}] | C-C bond coupling | dmaiti.com |

Advanced Spectroscopic and Analytical Characterization of 2 Ethynylpyridine 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 2-ethynylpyridine-3-carbonitrile, providing insights into its proton and carbon framework, as well as the nitrogen environment.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the acetylenic proton. The aromatic region typically displays signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing nature of both the cyano and ethynyl (B1212043) groups. Generally, aromatic protons in pyridine derivatives resonate in the range of δ 6.5–8.5 ppm. For related compounds like 3-ethynylpyridine (B57287), the acetylenic proton appears as a singlet around δ 3.22 ppm. The precise chemical shifts and coupling constants are critical for assigning the specific positions of the protons on the pyridine ring.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Acetylenic H | ~3.3 | s | N/A |

| Pyridine H-4 | ~7.8-8.0 | dd | ~7.5, ~1.5 |

| Pyridine H-5 | ~7.3-7.5 | dd | ~7.5, ~5.0 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Key signals include those for the two acetylenic carbons, the nitrile carbon, and the carbons of the pyridine ring. The nitrile carbon is typically observed in the range of δ 115–120 ppm. The sp-hybridized carbons of the ethynyl group will have characteristic shifts, while the pyridine ring carbons will appear in the aromatic region, with their exact positions dictated by the electronic effects of the substituents.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~117 |

| -C≡CH | ~80 |

| -C≡CH | ~82 |

| Pyridine C-2 | ~145 |

| Pyridine C-3 | ~110 |

| Pyridine C-4 | ~140 |

| Pyridine C-5 | ~125 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the two nitrogen atoms in the molecule: the pyridine ring nitrogen and the nitrile nitrogen. The chemical shifts of these nuclei are sensitive to factors like protonation, solvent effects, and intermolecular interactions. For pyridine and its derivatives, the ¹⁵N chemical shift can vary significantly.

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates protons to the carbons they are directly attached to, while HMBC reveals longer-range couplings (over two or three bonds), which helps in piecing together the complete molecular structure by connecting different spin systems. For instance, an HMBC experiment could show a correlation between the acetylenic proton and the C-2 and C-3 carbons of the pyridine ring, confirming their connectivity. These techniques are crucial for distinguishing between isomers and confirming the substitution pattern on the pyridine ring. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides critical information about the functional groups present in this compound.

The FTIR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. A sharp peak around 2200-2230 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The C≡C stretching vibration of the ethynyl group typically appears as a weak to medium band in the region of 2100-2140 cm⁻¹. The terminal ≡C-H bond gives rise to a sharp and strong stretching vibration at approximately 3300 cm⁻¹. The spectrum will also feature bands corresponding to the C-H and C=C/C=N stretching vibrations of the pyridine ring in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively.

Expected FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H | Stretching | ~3300 | Strong, Sharp |

| C≡N | Stretching | ~2225 | Strong, Sharp |

| C≡C | Stretching | ~2120 | Medium to Weak |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

Note: These are predicted values based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FTIR. The C≡N and C≡C stretching vibrations are typically strong and sharp in the Raman spectrum, making it an excellent tool for identifying these groups. The symmetric nature of the alkyne bond often results in a more intense Raman signal compared to its IR absorption. The pyridine ring vibrations also give rise to characteristic Raman bands.

FT-Raman spectroscopy can be a powerful technique for studying intermolecular interactions, such as hydrogen bonding. In the case of this compound, the acetylenic proton (≡C-H) and the nitrogen atom of the nitrile group or the pyridine ring could potentially participate in hydrogen bonding. Such interactions would lead to shifts in the vibrational frequencies of the involved groups. For example, the formation of a hydrogen bond involving the ≡C-H group would cause its stretching frequency to shift to a lower wavenumber and broaden, which can be readily observed in the FT-Raman spectrum.

Characteristic Vibrational Modes of Ethynyl and Nitrile Functionalities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the most diagnostic signals arise from the stretching vibrations of the alkyne (ethynyl) and nitrile groups.

The terminal ethynyl group gives rise to two characteristic vibrations: the C≡C stretching mode and the ≡C-H stretching mode. The C≡C triple bond stretch is typically observed in the 2100-2260 cm⁻¹ region. In the related molecule, 2-ethynylpyridine (B158538), this stretch appears near 2120 cm⁻¹. The terminal ≡C-H bond exhibits a sharp and intense stretching absorption band in the range of 3270-3330 cm⁻¹. For 2-ethynylpyridine, this peak is found around 3300 cm⁻¹. nist.gov

The nitrile (C≡N) group is also a strong absorber in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ range. The intensity of this band can be variable, but it is generally sharp. In 2-pyridinecarbonitrile (which lacks the ethynyl group), the C≡N stretch is a prominent feature. nist.gov

In this compound, the electronic conjugation between the pyridine ring, the ethynyl group, and the nitrile group can subtly shift these frequencies. The electron-withdrawing nature of the nitrile group is expected to influence the electron density of the triple bonds, leading to slight changes in their vibrational frequencies compared to monosubstituted analogs.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Ethynyl | ≡C-H Stretch | 3270 - 3330 | Sharp, strong intensity |

| Nitrile | C≡N Stretch | 2220 - 2260 | Sharp, medium to strong intensity |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by its conjugated system, which includes the pyridine ring and the unsaturated ethynyl and nitrile substituents. The expected electronic transitions are primarily of the π → π* and n → π* type.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, these are typically high-intensity absorptions. For similar aromatic systems like 2,2'-bipyridine, strong absorptions are observed in the 230-300 nm range. nist.gov

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on the pyridine nitrogen) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths.

While specific experimental data for this compound is not widely published, analysis of related pyridine-3-carbonitrile (B1148548) derivatives shows absorption bands in the 250 to 390 nm region, attributed to these π → π* and n → π* transitions. bohrium.com The exact absorption maxima (λmax) for this compound will be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Involved Orbitals |

|---|---|---|---|

| π → π* | 230 - 320 | High | Aromatic/Ethynyl/Nitrile π system |

Photoluminescence, including fluorescence and phosphorescence, occurs when a molecule returns to its electronic ground state from an excited state by emitting a photon. The potential for luminescence in this compound is significant due to its rigid, planar structure and extended π-conjugation, which can facilitate radiative decay.

However, detailed photoluminescence studies for the parent this compound are scarce in the literature. Often, the quantum yield of fluorescence for simple pyridine-carbonitrile structures can be low. Research frequently focuses on creating derivatives to enhance these properties. For instance, the synthesis of various donor-acceptor chromophores based on pyridine-3-carbonitriles has been shown to produce compounds with significant fluorescence, demonstrating that the core structure is a viable scaffold for developing luminescent materials. bohrium.com Similarly, iridium(III) complexes incorporating modified phenylpyridine ligands exhibit strong emission properties, highlighting a common strategy for inducing useful photophysical behavior. rsc.org Lowering the temperature can also enhance luminescence, particularly phosphorescence, by reducing non-radiative decay pathways. mdpi.com

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, nitrogen-containing compounds like this compound. In positive-ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺.

The molecular formula for this compound is C₈H₄N₂. Its molecular weight is approximately 128.13 g/mol . Therefore, the ESI-MS spectrum should show a prominent base peak corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 129.14.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural information through controlled fragmentation. Plausible fragmentation pathways for heterocyclic compounds often involve the loss of small, stable neutral molecules. For this compound, potential fragmentation could include the loss of hydrogen cyanide (HCN, 27 Da) from the ring and nitrile group or the loss of acetylene (B1199291) (C₂H₂, 26 Da) from the ethynyl substituent.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. This is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

The theoretical monoisotopic mass of the neutral this compound (C₈H₄N₂) is calculated to be 128.03745 u. The corresponding protonated molecule [M+H]⁺ (C₈H₅N₂⁺) would have a theoretical exact mass of 129.04527 u. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. This level of accuracy is critical for the definitive identification of newly synthesized compounds or for analyzing complex mixtures.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Mass (u) | Technique | Notes |

|---|---|---|---|---|

| [M] | C₈H₄N₂ | 128.03745 | HRMS | Theoretical monoisotopic mass of the neutral molecule. |

Computational and Theoretical Investigations of 2 Ethynylpyridine 3 Carbonitrile

Quantum Chemical Calculations

Detailed quantum chemical calculations are essential for understanding the fundamental electronic nature of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Properties

No specific Density Functional Theory (DFT) studies on 2-Ethynylpyridine-3-carbonitrile were found. Such studies would typically involve using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to calculate optimized molecular geometry, Mulliken atomic charges, dipole moments, and other electronic properties.

Ab Initio Methods for High-Accuracy Calculations

Information regarding high-accuracy ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) for this compound is not available in the current body of scientific literature. These methods are computationally intensive and are typically employed to provide benchmark data for properties like electron affinity and ionization potential.

Conformational Analysis and Energetic Landscapes

A conformational analysis for this compound, which would involve mapping the potential energy surface by rotating the ethynyl (B1212043) group relative to the pyridine (B92270) ring, has not been reported. This analysis is crucial for identifying the most stable conformers and the energy barriers between them.

Prediction and Interpretation of Spectroscopic Parameters

While computational methods are frequently used to predict spectroscopic data, no studies were found that report the calculated vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, or electronic absorption spectra (UV-Vis) for this compound. These predictions are vital for interpreting experimental spectra.

Elucidation of Reaction Mechanisms and Transition States

There is a lack of published research on the theoretical elucidation of reaction mechanisms involving this compound. Such investigations would focus on locating the transition state structures and calculating the activation energies for potential chemical transformations, providing insight into the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This analysis is fundamental for predicting the regioselectivity and reactivity of the molecule in various reactions, such as cycloadditions. The energies of HOMO and LUMO and their distribution across the molecule would be key parameters of interest.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

However, computational and spectroscopic studies on the closely related molecule, 2-ethynylpyridine (B158538), provide insights into the types of intermolecular forces that could be anticipated for its cyano-substituted derivative. Research on 2-ethynylpyridine dimers has utilized quantum chemical calculations, such as those employing the B3LYP+D3 model with counterpoise correction, to predict the nature of these interactions. ruc.dknih.gov

These studies indicate that 2-ethynylpyridine can participate in hydrogen bonding in several ways. The primary hydrogen bond donating group is the acetylenic C-H, while the pyridine nitrogen atom and the π-systems of the pyridine ring and the ethynyl group can act as hydrogen bond acceptors. ruc.dknih.gov

Theoretical calculations on 2-ethynylpyridine dimers predict that π-stacked arrangements are among the most stable configurations. ruc.dknih.gov These are closely followed in stability by dimers formed through intermolecular ≡C–H···N hydrogen bonds. ruc.dknih.gov The formation of these hydrogen bonds is supported by experimental infrared (IR) spectroscopy, which shows a characteristic red shift in the ≡C–H stretching frequency upon complex formation. ruc.dknih.gov For 2-ethynylpyridine dimers, this shift is predicted to be in the range of 54–120 cm⁻¹. ruc.dknih.gov

Investigations into the interactions of 2-ethynylpyridine with other molecules, such as trimethylphosphate (a hydrogen bond acceptor) and phenol (B47542) (a hydrogen bond donor), have also been conducted using IR spectroscopy and DFT calculations (B3LYP/6-311++G(d,p)). nih.gov These studies further characterize the hydrogen bonding capabilities of the ethynylpyridine scaffold.

While direct computational data for this compound is absent, the findings for 2-ethynylpyridine suggest a rich potential for intermolecular interactions involving the ethynyl and pyridine moieties. The introduction of a carbonitrile group at the 3-position would likely introduce additional complexities to the intermolecular interaction landscape, potentially participating as a hydrogen bond acceptor itself.

Lack of Specific Research Data on this compound Limits Comprehensive Analysis

Intensive research efforts to generate a detailed scientific article on the chemical compound "this compound" have revealed a significant scarcity of available data across multiple research application areas. While the requested article outline focused on its contributions to heterocyclic synthesis, advanced materials science, and catalysis, a thorough literature search did not yield specific research findings directly pertaining to this particular molecule.

The investigation into the synthesis of novel fused pyridine systems and complex nitrogen-containing heterocycles, such as triazoles and triazines, using this compound as a precursor did not uncover any dedicated studies. While general methodologies for the synthesis of such heterocyclic systems from various pyridine derivatives exist, specific examples and detailed reaction conditions involving this compound are not documented in the reviewed scientific literature.

Similarly, in the realm of advanced materials science, no specific research was found detailing the design and synthesis of functional conjugated polymers or its use as a precursor for metal-organic frameworks (MOFs) and coordination polymers. The search for the development of advanced ligands for catalysis based on this compound also returned no direct results.

It is important to note that while research exists for structurally related compounds, such as 2-ethynylpyridine and other pyridine-carbonitrile derivatives, the strict focus of the requested article on "this compound" prevents the inclusion of this analogous data. The unique combination of the ethynyl and carbonitrile functional groups at the 2 and 3 positions of the pyridine ring, respectively, suggests a rich and versatile chemistry. However, based on the available scientific literature, it appears that the specific research applications outlined have not yet been extensively explored or reported for this particular compound. Therefore, a comprehensive and scientifically accurate article adhering to the provided outline cannot be generated at this time due to the lack of specific research findings.

Research Applications and Emerging Directions for 2 Ethynylpyridine 3 Carbonitrile

Development of Advanced Ligands for Catalysis

Design of Metal Complexes Utilizing the Pyridine-Ethynyl-Nitrile Motif

The 2-Ethynylpyridine-3-carbonitrile scaffold is an exemplary multifunctional ligand for designing novel metal complexes. The molecule offers at least three potential coordination sites: the lone pair on the pyridine (B92270) nitrogen, the nitrogen of the nitrile group, and the π-system of the ethynyl (B1212043) (alkyne) group. This versatility allows it to function as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse and intricate coordination polymers and discrete molecular complexes.

The pyridyl nitrogen acts as a classic Lewis base, readily coordinating to a wide range of transition metals. researchgate.net The nitrile group can also coordinate to a metal center, typically in an end-on fashion, or act as a bridging ligand between two metal centers. Furthermore, the ethynyl group can engage in π-coordination with metal ions. The combination of these functionalities in a single, rigid framework makes this compound a compelling candidate for constructing metal-organic frameworks (MOFs) with unique topologies and for designing complexes with specific electronic and photophysical properties. For instance, research on 2-ethynylpyridine (B158538) has shown its ability to react with metal clusters, such as osmium and ruthenium clusters, to form stable complexes where the ethynyl group is involved in the coordination.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Coordination Mode | Interacting Metal Center (Example) |

|---|---|---|

| Pyridine Nitrogen | σ-donation from N lone pair | Ru(II), Fe(II), Cu(I) |

| Nitrile Group | End-on (terminal) or side-on (bridging) N-coordination | Ce(IV), MnO₂, Ni(II) |

Exploration in Homogeneous and Heterogeneous Catalytic Processes

The electronic properties and structural rigidity of this compound make it a promising ligand for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, its coordination to a metal center can modulate the metal's reactivity and selectivity. The strong σ-donating pyridine ring and the π-accepting capabilities of the nitrile and ethynyl groups can fine-tune the electronic environment of a catalytic metal center. This is crucial in reactions like cross-coupling, hydrogenation, and polymerization. For example, copper(I) complexes bearing NPN ligands with pyridyl groups have shown excellent activity in S-arylation reactions. mdpi.com

In heterogeneous catalysis, the molecule could be used to modify the surface of solid supports. A notable study demonstrated that the combination of CeO₂ (a heterogeneous component) and 2-cyanopyridine (B140075) (a homogeneous component) created an effective hybrid catalyst for the oxidation of C–H bonds in alkanes using air as the oxidant. acs.org The study suggested that the nitrogen atom of the nitrile group acts as a pseudo-N-radical center, facilitating the abstraction of a hydrogen atom. acs.org This suggests that this compound could be explored in similar hybrid systems, potentially offering enhanced catalytic activity due to the additional electronic influence of the ethynyl group. The ammoxidation of 3-methylpyridine (B133936) to 3-cyanopyridine (B1664610) is a major industrial process relying on heterogeneous catalysts, highlighting the importance of such scaffolds in catalysis. google.com

Applications in Chemical Biology and Bio-conjugation Research

The distinct functional groups of this compound provide a powerful toolkit for applications in chemical biology, particularly for labeling, derivatization, and studying molecular interactions.

Strategies for Molecular Labeling and Derivatization

The terminal alkyne (ethynyl) group is a key functional handle for bio-conjugation via "click chemistry." Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and bioorthogonal reactions. nih.govaxispharm.com This allows this compound to be covalently attached to biomolecules (like proteins, DNA, or lipids) that have been modified to contain an azide (B81097) group. researchgate.netnih.gov This strategy can be used to introduce a fluorescent tag, an affinity probe, or a drug molecule to a specific biological target.

Furthermore, the nitrile group serves as an excellent vibrational probe for infrared (IR) and Raman spectroscopy. researchgate.net Its stretching frequency (νC≡N) is highly sensitive to its local microenvironment, including polarity and hydrogen bonding interactions. researchgate.net This sensitivity allows it to report on structural changes and dynamics within a biomolecule without the need for bulky fluorescent labels.

Table 2: Bio-conjugation and Labeling Potential

| Functional Group | Application | Technique / Reaction | Purpose |

|---|---|---|---|

| Ethynyl Group | Bio-conjugation | CuAAC, SPAAC Click Chemistry | Covalent attachment to azide-modified biomolecules. axispharm.com |

Studies on Interactions with Biomolecular Scaffolds

The nitrile group is a versatile functional group for mediating interactions with biological targets. Although often considered a bioisostere for carbonyl groups, it has distinct electronic and steric properties. nih.gov The nitrogen atom's lone pair can act as a hydrogen bond acceptor, interacting with backbone N-H groups or the side chains of amino acid residues like arginine and lysine (B10760008) in a protein's binding pocket. nih.govresearchgate.net Its linear geometry and small size allow it to fit into tight cavities, potentially displacing water molecules and improving binding affinity. nih.govnih.gov

The pyridine ring can also participate in various non-covalent interactions, including hydrogen bonding, π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan), and cation-π interactions. The combination of these potential interactions makes this compound an interesting fragment for structure-based drug design and for probing the active sites of enzymes.

Research into Agricultural Chemistry Applications (e.g., Nitrification Inhibition Mechanism Studies)

Pyridine derivatives are a cornerstone of modern agrochemicals, used as fungicides, herbicides, and insecticides. researchgate.netnih.govnih.gov One of the most significant emerging applications for this class of compounds is in enhancing nitrogen fertilizer efficiency through nitrification inhibition. google.com

Nitrification is a microbial process that converts ammonium (B1175870) (NH₄⁺), a relatively immobile form of nitrogen in soil, to highly mobile nitrate (B79036) (NO₃⁻). This nitrate is prone to leaching into groundwater and can be lost to the atmosphere as nitrous oxide (N₂O), a potent greenhouse gas. oup.com Nitrification inhibitors slow this conversion, keeping nitrogen in the root zone for longer and improving crop uptake.

Several pyridine-based compounds are effective nitrification inhibitors. The mechanism often involves the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, the first and rate-limiting step in nitrification. mdpi.com Notably, a recent patent has disclosed the use of ethynyl pyridine compounds as potent nitrification inhibitors, with 3-ethynylpyridine (B57287) being a prime example. google.com This strongly suggests that this compound could exhibit similar or potentially enhanced activity. The presence of the electron-withdrawing nitrile group could further modulate the electronic properties of the pyridine ring, potentially influencing its interaction with the AMO enzyme. Research in this area would involve studying its efficacy in different soil types and understanding its precise mechanism of action on nitrifying microorganisms like ammonia-oxidizing bacteria (AOB) and archaea (AOA). nih.gov

Future Outlook and Research Challenges

This compound represents a promising, yet largely unexplored, chemical entity. Its multifunctional nature presents a wealth of opportunities for innovation across multiple scientific disciplines.

Future Outlook:

Advanced Materials: The molecule is a prime candidate for building novel coordination polymers and MOFs with tailored porosity, catalytic activity, or photoluminescent properties.

Catalysis: Its potential as a tunable ligand in homogeneous catalysis and as a component in hybrid heterogeneous systems warrants investigation for developing new, efficient catalytic transformations.

Chemical Biology: As a dual-function probe, it could enable sophisticated experiments combining covalent labeling with real-time spectroscopic monitoring of biomolecular events.

Agrochemicals: There is a clear and compelling case for evaluating its efficacy as a next-generation nitrification inhibitor to improve agricultural sustainability.

Research Challenges:

Synthesis: The primary challenge is the development of a robust and scalable synthetic route to this compound. While methods for synthesizing substituted ethynylpyridines and pyridine carbonitriles exist, their combination in this specific isomer requires dedicated synthetic exploration.

Characterization: Thorough experimental validation is needed to confirm the predicted properties and applications. This includes detailed studies of its coordination chemistry, catalytic performance, bio-conjugation efficiency, and biological activity.

Toxicity and Environmental Fate: For applications in chemical biology and agriculture, comprehensive studies on its cytotoxicity, metabolic stability, and environmental persistence will be essential.

Sustainable and Green Synthetic Methodologies

The development of sustainable and environmentally benign synthetic routes to complex heterocyclic molecules is a cornerstone of modern green chemistry. For a compound like this compound, which possesses multiple reactive functional groups, the focus of green synthetic methodologies is to enhance efficiency, minimize waste, and utilize less hazardous materials. Key strategies include the adoption of catalytic processes, multicomponent reactions (MCRs), and the use of alternative energy sources like microwave irradiation. rasayanjournal.co.inmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For the synthesis of pyridine derivatives, microwave irradiation can facilitate rapid and efficient cyclization and condensation reactions. nih.gov The choice of solvent is another critical aspect of green synthesis. The use of water, ethanol, or mixtures thereof is highly desirable as they are non-toxic, inexpensive, and environmentally safe alternatives to conventional volatile organic solvents. mdpi.comnih.gov Furthermore, the use of recyclable catalysts, such as organocatalysts or supported metal catalysts, can significantly enhance the sustainability of the synthetic process. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Approach | Step-wise synthesis with isolation of intermediates | One-pot multicomponent reaction |

| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.gov |

| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Water, Ethanol, or Water-EtOH mixtures nih.gov |

| Catalyst | Stoichiometric reagents, often non-recyclable | Recyclable organocatalysts or metal catalysts nih.gov |

| Reaction Time | Several hours to days nih.gov | Minutes to a few hours nih.gov |

| Yield | Often moderate | Generally high to excellent nih.govnih.gov |

| Workup | Tedious extraction and purification | Simpler product isolation rasayanjournal.co.in |

| Waste Generation | High (Poor atom economy) | Low (High atom economy) nih.gov |

Exploration of Unconventional Reactivity Patterns

The unique arrangement of an ethynyl group, a nitrile group, and a pyridine nitrogen atom in this compound gives rise to a rich and potentially unconventional reactivity profile. The electron-withdrawing nature of the cyano group and the pyridine ring can significantly influence the reactivity of the adjacent ethynyl moiety, making it susceptible to a range of transformations that might not be observed in simpler alkynes.

The ethynyl group serves as a versatile handle for various reactions. It can undergo hydrohalogenation reactions, such as hydrochlorination, when treated with appropriate reagents at elevated temperatures, leading to the formation of the corresponding chloroethylpyridine derivatives. This reactivity provides a pathway to further functionalize the molecule. Moreover, the terminal alkyne is a prime candidate for metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Glaser couplings, allowing for the construction of more complex carbon skeletons.

The cyano group at the 3-position is not merely a passive substituent. It can actively participate in intramolecular cyclization reactions with the neighboring ethynyl group or with nucleophiles introduced at the ethynyl position. Such tandem reactions can lead to the rapid assembly of fused heterocyclic systems, such as pyrido[2,3-b]pyridines or other related polycyclic aromatic structures. The nitrogen of the nitrile group can also act as a coordinating atom for metal centers, potentially influencing the catalytic cycle in metal-mediated transformations. Furthermore, the ethynyl group itself can be a precursor for polymerization, leading to the formation of novel conjugated polymers with interesting electronic and optical properties. sigmaaldrich.com

Table 2: Potential Reactivity Patterns of this compound

| Functional Group(s) Involved | Reaction Type | Potential Product/Intermediate | Significance |

|---|---|---|---|

| Ethynyl Group | Hydrohalogenation | 2-(Halovinyl)pyridine-3-carbonitrile | Access to vinyl-substituted pyridines |

| Ethynyl Group | Metal-Catalyzed Coupling (e.g., Sonogashira) | Aryl/Alkenyl substituted 2-ethynylpyridines | Elaboration of the molecular structure |

| Ethynyl & Cyano Groups | Intramolecular Cyclization | Fused heterocyclic systems (e.g., pyridopyridines) | Rapid construction of complex scaffolds |

| Pyridine N & Cyano N | Metal Coordination | Metal-ligand complexes | Modulation of catalytic activity |

| Ethynyl Group | Polymerization | Poly(this compound) | Synthesis of novel conjugated materials sigmaaldrich.com |

Integration into Self-Assembled and Supramolecular Architectures

The molecular structure of this compound makes it an excellent building block, or "synthon," for the construction of highly ordered supramolecular architectures. nih.gov The formation of these complex assemblies is driven by a combination of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. rsc.org The pyridine nitrogen atom is a classic coordination site for a wide variety of metal ions, enabling the formation of metallo-supramolecular structures such as coordination polymers and discrete molecular polyhedra. u-tokyo.ac.jptue.nl

The rigid, linear ethynyl group acts as a spacer, allowing for the precise control of the geometry and dimensions of the resulting assemblies. Phenylene-ethynylene-based structures are known to self-assemble into well-defined two-dimensional networks on surfaces. nih.gov Similarly, the pyridine-ethynyl combination in this molecule can direct the formation of extended, ordered structures. The cyano group can further contribute to the stability and dimensionality of these architectures through dipole-dipole interactions or by acting as a secondary, weaker coordination site for metal ions.

The interplay of these functional groups allows for the design of sophisticated supramolecular systems. For instance, coordination of the pyridine nitrogen to metal centers could generate linear chains or angular nodes, while π-π stacking interactions between the aromatic pyridine rings could lead to the formation of one-dimensional stacks or two-dimensional sheets. nih.gov The potential for this molecule to form both flexible and rigid supramolecular structures opens up possibilities for applications in materials science, such as the development of porous materials for gas storage or guest encapsulation, and functional nanomaterials. nih.govnih.gov

Table 3: Potential Supramolecular Architectures and Driving Interactions

| Supramolecular Architecture | Key Driving Interaction(s) | Role of this compound |

|---|---|---|

| Coordination Polymers/Networks | Metal-ligand coordination (Pyridine-N) tue.nl | Ligand providing directional connectivity |

| Molecular Cages/Polyhedra | Metal-ligand coordination at defined angles u-tokyo.ac.jp | Corner or edge component of the polyhedron |

| Self-Assembled Monolayers | π-π stacking, van der Waals forces nih.gov | Building block for 2D surface patterning |

| Liquid Crystals | Anisotropic molecular shape, π-π stacking | Mesogen promoting ordered fluid phases |

| Host-Guest Complexes | Formation of cavities within larger assemblies nih.gov | Component of the host framework |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.